Methyl 2-(1-aminocyclopropyl)acetate (MACA): Molecular Architecture, Synthetic Methodologies, and Pharmaceutical Applications
Methyl 2-(1-aminocyclopropyl)acetate (MACA): Molecular Architecture, Synthetic Methodologies, and Pharmaceutical Applications
The synthesis and application of highly strained carbocycles require a rigorous understanding of both thermodynamic stability and mechanistic pathways. Methyl 2-(1-aminocyclopropyl)acetate (MACA) and its hydrochloride salt represent a critical class of functionally substituted cyclopropane amino acid derivatives. Characterized by a three-membered carbocycle adjacent to both an amine and an acetate moiety, MACA serves as a privileged building block in the synthesis of advanced active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of MACA’s physicochemical properties, validated synthetic pathways, and downstream pharmaceutical integration.
Physicochemical Profiling and Molecular Architecture
The structural uniqueness of MACA lies in its 1-aminocyclopropane core. The cyclopropane ring exhibits significant angle strain (Baeyer strain) and torsional strain (Pitzer strain), resulting in sp2 -like hybridization of the carbon-carbon bonds (Walsh orbitals). This distinct geometry restricts the conformational flexibility of the attached functional groups. In drug design, this rigidity is leveraged to lock molecules into bioactive conformations, thereby enhancing target affinity and metabolic stability.
To ensure reproducibility in handling and formulation, the quantitative physicochemical parameters of MACA are summarized below.
Table 1: Physicochemical and Structural Properties of MACA Hydrochloride
| Parameter | Specification / Value |
| Chemical Name | Methyl 2-(1-aminocyclopropyl)acetate hydrochloride |
| CAS Registry Number | 1040233-31-5 (HCl salt) / 387845-51-4 (Free base)[1] |
| Molecular Formula | C₆H₁₂ClNO₂[2] |
| Molecular Weight | 165.62 g/mol [2] |
| Topological Polar Surface Area (TPSA) | 52.3 Ų[2] |
| Solubility | Soluble in water and alcohol[1] |
| Storage Conditions | Inert gas (Nitrogen/Argon) at 2-8°C, sealed, away from light[1] |
| Appearance | Colorless crystalline or powdery solid[1] |
Validated Synthetic Methodology: The Cyclopropiminium Pathway
Synthesizing 1-aminocyclopropane derivatives without triggering ring-opening reactions requires precise control over reaction conditions. Direct functionalization of the cyclopropane ring is challenging due to its susceptibility to nucleophilic ring-opening. The most robust and field-proven methodology involves the C-alkylation of functionally substituted carbanions with cyclopropiminium ions, a route validated in advanced organic synthesis[3].
Mechanistic Rationale: By utilizing a cyclopropiminium ion intermediate, the positive charge is stabilized by the adjacent nitrogen atom (iminium resonance). This electronic stabilization preserves the integrity of the three-membered ring during nucleophilic attack, preventing the thermodynamic collapse of the strained carbocycle.
Step-by-Step Protocol: Synthesis of MACA Hydrochloride
This protocol is designed as a self-validating system. Each critical step includes built-in analytical checkpoints to ensure reaction fidelity.
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Preparation of the Precursor: React cyclopropanone hemiacetal (1-ethoxy-1-cyclopropanol) with a secondary amine (e.g., dibenzylamine) to yield 1-dibenzylamino-1-cyclopropanol.
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Causality: Dibenzylamine is chosen because it acts as a robust protecting group that withstands the highly acidic Lewis acid conditions in the subsequent step without participating in side reactions.
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Generation of the Cyclopropiminium Ion: Dissolve the precursor in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the system to -78°C. Introduce Titanium(IV) chloride (TiCl₄) dropwise.
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Causality: TiCl₄ acts as a strong Lewis acid, coordinating with the hydroxyl group to facilitate its departure, thereby generating the highly reactive cyclopropiminium intermediate[3].
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Nucleophilic Addition: Slowly add the lithium enolate of methyl acetate (pre-formed using LDA in THF at -78°C) to the reaction mixture.
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Causality: LDA is a bulky, non-nucleophilic base that quantitatively forms the kinetic enolate of methyl acetate. The -78°C temperature prevents unwanted side reactions and ring-opening, ensuring the enolate selectively attacks the electrophilic carbon of the iminium ion.
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Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the precursor spot confirms the completion of the nucleophilic attack.
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Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl to hydrolyze the titanium complexes. Extract with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the protected MACA.
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Deprotection and Salt Formation: Subject the purified intermediate to hydrogenolysis (H₂, Pd/C) in methanol to remove the dibenzyl protecting groups. Filter through Celite. To the filtrate, add a stoichiometric excess of anhydrous HCl gas dissolved in diethyl ether.
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Causality: Hydrogenolysis with Pd/C selectively cleaves the benzyl-nitrogen bonds without reducing the ester or opening the cyclopropane ring. The addition of HCl protonates the primary amine, precipitating MACA as a stable hydrochloride salt, which prevents spontaneous degradation.
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Synthetic pathway of MACA via cyclopropiminium ion intermediate.
Analytical Characterization Standards
To ensure the integrity of the synthesized MACA hydrochloride before downstream application, the following analytical profile must be validated:
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¹H NMR (D₂O, 400 MHz): Expected signals include a distinct singlet for the methoxy group (-OCH₃) around δ 3.7 ppm, a singlet for the methylene protons (-CH₂-COO-) around δ 2.8 ppm, and complex multiplets for the cyclopropane ring protons (two sets of non-equivalent CH₂ groups) between δ 0.9 and 1.3 ppm.
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Mass Spectrometry (ESI-MS): The free base should exhibit a molecular ion peak [M+H]⁺ at m/z 130.1.
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Infrared Spectroscopy (FT-IR): Characteristic stretching frequencies include a strong carbonyl stretch (C=O) at ~1735 cm⁻¹ and broad N-H stretching bands between 2800-3200 cm⁻¹ indicative of the primary amine hydrochloride.
Pharmaceutical Applications & API Integration
MACA is highly valued as a pharmaceutical intermediate[1]. The rigid cyclopropane ring acts as a bioisostere for various aliphatic chains, improving the pharmacokinetic profile, lipophilicity, and metabolic resistance of the resulting drug.
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Muscle Relaxants: MACA serves as a precursor where the primary amino group undergoes targeted amide coupling with specific aryl acids, forming the active pharmacophore of central-acting muscle relaxants[1].
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Antigout Agents: The acetate moiety can be further functionalized (e.g., via hydrolysis to the free acid and subsequent coupling) to synthesize inhibitors of uric acid production.
Integration of MACA into active pharmaceutical ingredient (API) development workflows.
Handling, Storage, and Safety Protocols
As a hydrochloride salt, MACA is relatively stable but exhibits hygroscopic properties.
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Storage: Must be stored under an inert gas (Nitrogen or Argon) at 2-8°C[1]. Exposure to ambient moisture can lead to gradual hydrolysis of the methyl ester into the corresponding carboxylic acid.
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Safety & Toxicity: MACA hydrochloride is classified as a skin and eye irritant (GHS Hazard Statements H315, H319, H335)[2]. Personnel must utilize standard PPE, including nitrile gloves and chemical safety goggles. Operations involving the handling of the dry powder should be conducted within a Class II biological safety cabinet or a chemical fume hood to prevent inhalation of particulates and respiratory tract irritation[2].
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 57350660, Methyl 2-(1-aminocyclopropyl)acetate hydrochloride". PubChem. URL:[Link]
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ChemBK. "Methyl 2-(1-aminocyclopropyl)acetate hydrochloride". ChemBK Chemical Database. URL:[Link]
